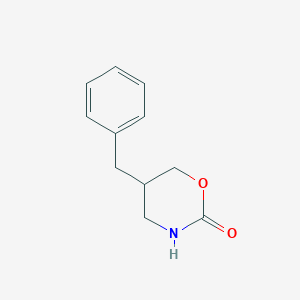

5-Benzyl-1,3-oxazinan-2-one

Description

Significance of the 1,3-Oxazinan-2-one (B31196) Scaffold in Organic Synthesis

The 1,3-oxazinan-2-one ring system is a valuable scaffold in the field of organic synthesis due to several key factors. These heterocycles are recognized as important intermediates in the synthesis of a variety of biologically active compounds and are considered versatile building blocks for creating more complex molecules. researchgate.netacs.org

A primary area of significance for the 1,3-oxazinan-2-one scaffold is in asymmetric synthesis, where it often serves as a chiral auxiliary. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. After the desired stereochemistry is achieved, the auxiliary can be removed and often recovered for reuse. The rigid cyclic structure of the 1,3-oxazinan-2-one can effectively shield one face of a reacting molecule, directing incoming reagents to the opposite face and thereby inducing asymmetry.

Furthermore, chiral 1,3-oxazinan-2-ones are crucial intermediates for the synthesis of enantiomerically pure 1,3-amino alcohols, which are themselves important structural motifs in many pharmaceutical compounds. acs.orgnih.gov The synthesis of chiral 6-hydroxymethyl-1,3-oxazinan-2-ones from carbohydrate derivatives is one such pathway that highlights the utility of this scaffold. nih.gov The ability to functionalize the ring at various positions allows for the generation of a diverse library of molecules. For instance, the synthesis of 4,6-disubstituted-1,3-oxazinan-2-one analogues has been reported, demonstrating the scaffold's versatility.

The 1,3-oxazinan-2-one motif is also found in a number of natural and non-natural products that exhibit a wide range of biological activities, including potential use as antitumor agents and enzyme inhibitors. acs.orgumpr.ac.id This has spurred ongoing research into new synthetic methods to access these valuable heterocyclic systems.

Historical Context and Evolution of Research on 1,3-Oxazinan-2-ones

Research into 1,3-oxazine derivatives has been ongoing since at least the 19th century. tandfonline.com The first reported synthesis of the parent 1,3-oxazinan-2-one ring system is credited to Dox and Yoder. researchgate.net Early synthetic methods for preparing these and other oxazine (B8389632) derivatives often relied on condensation reactions. For example, in the mid-20th century, researchers like Burke and colleagues developed methods involving the condensation of primary amines with formaldehyde (B43269) and substituted phenols. tandfonline.com

Historically, the synthesis of cyclic carbamates, including 1,3-oxazinan-2-ones, often involved the use of hazardous reagents such as phosgene (B1210022) or its derivatives. These classical approaches, while effective, posed significant environmental and safety concerns. This has driven the evolution of synthetic methodologies toward greener and more efficient alternatives.

In recent years, a major focus of research has been the development of one-pot syntheses and the use of less hazardous reagents. Modern methods often utilize dialkyl carbonates, such as dimethyl carbonate, which are considered more environmentally benign alternatives to phosgene-based reagents. york.ac.uk Researchers have developed one-pot procedures for synthesizing 1,3-oxazinan-2-ones from 1,3-diols and amines using dialkyl carbonates in the presence of a base. york.ac.uk Other innovative approaches include the use of carbon dioxide (CO2) as a C1 building block, which is an attractive strategy for sustainable chemistry. nih.gov The catalytic cyclization of allenic carbamates and the domino oxidative cyclization of Michael adducts from isocyanoacetates are further examples of modern, more sophisticated synthetic strategies. nih.gov

Scope and Research Objectives Pertaining to 5-Benzyl-1,3-oxazinan-2-one

The specific compound, this compound, is a solid substance with the chemical formula C11H13NO2 and a molecular weight of 191.23 g/mol . bldpharm.com While the broader 1,3-oxazinan-2-one scaffold is well-documented in scientific literature for its diverse applications, detailed research focusing specifically on the 5-benzyl derivative is less prevalent. Its primary availability appears to be through chemical vendors as a reference standard or building block for further synthesis. biosynth.com

The research objectives for a compound like this compound can be inferred from the general utility of its structural class. The presence of the benzyl (B1604629) group at the 5-position introduces a lipophilic aromatic moiety and a potential site for further chemical modification.

Key research interests for this compound would likely include:

As a Synthetic Intermediate: this compound could serve as a precursor for more complex molecules. The benzyl group could be modified, or the oxazinanone ring could be opened to yield a 1,3-amino alcohol with a benzyl substituent, which could then be incorporated into larger, potentially biologically active molecules.

Methodology Development: The synthesis of this compound itself could be a target for developing new synthetic methods for preparing 5-substituted oxazinanones. The efficiency and stereoselectivity of such a synthesis would be of academic and practical interest.

Biological Screening: Given that the 1,3-oxazinan-2-one scaffold is present in many bioactive compounds, this compound could be synthesized as part of a compound library for screening against various biological targets to discover new therapeutic agents.

While specific studies detailing the synthesis and application of this compound are not widely published, its structural features place it firmly within a class of compounds of high interest to synthetic and medicinal chemists.

Data Tables

Table 1: Physicochemical Properties of this compound (Data sourced from publicly available chemical databases)

| Property | Value |

| CAS Number | 1803596-94-2 bldpharm.com |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol bldpharm.com |

| MDL Number | MFCD24646693 bldpharm.com |

| Physical Form | Solid |

Table 2: Evolution of Synthetic Methods for 1,3-Oxazinan-2-ones

| Method | Reagents | Characteristics |

| Classical Methods | Phosgene and derivatives, Chloroformates | Effective but often use hazardous materials. |

| Modern "Green" Methods | Dialkyl carbonates, CO₂ | Environmentally benign, often one-pot procedures, high atom economy. york.ac.uknih.gov |

| Catalytic Cyclizations | Allenic carbamates with metal catalysts | Provides access to functionalized products under mild conditions. |

| Domino Reactions | Isocyanoacetates and vinyl selenones | Multi-step process in a single pot, leading to complex structures efficiently. nih.gov |

Properties

IUPAC Name |

5-benzyl-1,3-oxazinan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-12-7-10(8-14-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWXMILBWYRPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(=O)N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyl 1,3 Oxazinan 2 One and Its Analogues

Classical and Contemporary Approaches to 1,3-Oxazinan-2-one (B31196) Ring Formation

The construction of the 1,3-oxazinan-2-one ring is a key objective in the synthesis of various biologically significant molecules. Chemists have developed numerous strategies that can be broadly categorized into cyclizations of linear precursors and multi-component reactions.

Cyclization Reactions from Linear Precursors

The formation of the 1,3-oxazinan-2-one ring often proceeds via the intramolecular cyclization of a suitably functionalized linear molecule. This pre-functionalized substrate already contains the necessary atoms for the heterocyclic ring, and the cyclization step is the final ring-closing event.

An efficient method for synthesizing 5-halogen-1,3-oxazin-2-ones involves the halocyclization of N-carbobenzyloxy (Cbz)-protected propargylic amines. nih.govdoi.org This reaction utilizes various halogen sources like iodine (I₂), bromine (Br₂), and chlorine (Cl₂) to induce cyclization. The reaction is highly regioselective, proceeding exclusively through a 6-endo-dig pathway to form the six-membered ring, irrespective of the halogen used or the substituents on the starting material. nih.govdoi.orgacs.org

Table 1: Halocyclization of N-Cbz-Protected Propargylic Amines

| Starting Material | Reagents | Product | Key Feature | Ref |

|---|---|---|---|---|

| N-Cbz-protected propargylic amines | I₂, Br₂, or Cl₂ | 5-Halogen-1,3-oxazin-2-ones | 6-endo-dig cyclization | nih.govdoi.org |

| N-Cbz-1,3-diphenylprop-2-yn-1-amine | I₂/NaHCO₃, CH₂Cl₂ | Iodinated 1,3-oxazin-2-one | Regioselective | doi.org |

The reaction between β-amino alcohols (3-amino-1-propanols) and dialkyl carbonates serves as a greener alternative to traditional methods that use hazardous reagents like phosgene (B1210022). researchgate.netnih.gov This approach can be used to synthesize a variety of N-substituted 1,3-oxazinan-2-ones.

One method involves the reaction of a primary amine or hydrazine (B178648) with a dicarbonate (B1257347) derivative of a 1,3-diol in a one-pot, solvent-free reaction. researchgate.net This process occurs in two steps: an initial intermolecular reaction forms a linear carbamate (B1207046) intermediate, which then undergoes an intramolecular cyclization to produce the cyclic carbamate. researchgate.net This represents a unique case where a carbonate reactant first engages its carbonyl center to form a linear carbamate and subsequently acts as a leaving group during the cyclization step. researchgate.net

More recently, a high-yielding and straightforward synthesis of 1,3-oxazin-2-ones has been developed using the reaction of 3-amino-1-propanols with ethylene (B1197577) carbonate. nih.gov The reaction is catalyzed by a small amount (up to 5 mol%) of a bicyclic nitrogen base, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). This procedure is broadly applicable for producing both aliphatic and aromatic 1,3-oxazinan-2-ones. nih.gov

Table 2: Synthesis of 1,3-Oxazinan-2-ones using Dialkyl Carbonates

| Reactants | Catalyst/Conditions | Product Type | Key Feature | Ref |

|---|---|---|---|---|

| Primary amine, dicarbonate of 1,3-diol | One-pot, solvent-free | N-Substituted 1,3-oxazinan-2-one | Two-step intermolecular/intramolecular sequence | researchgate.net |

Three-component reactions (TCRs) offer an efficient pathway to construct molecular complexity in a single step from three separate starting materials. Several TCRs have been developed for the synthesis of the 1,3-oxazinan-2-one scaffold.

A multi-step synthesis for 4,6-disubstituted-1,3-oxazinan-2-one analogues begins with a three-component reaction involving an aldehyde, allyltrimethylsilane, and benzyl (B1604629) carbamate. ias.ac.inias.ac.in This initial step, catalyzed by iodine (10 mol%) in acetonitrile, proceeds rapidly at room temperature to furnish homoallylic carbamates. ias.ac.in

These homoallylic carbamate intermediates are then subjected to a racemic Sharpless dihydroxylation to create 3,4-dihydroxybutylcarbamate derivatives. ias.ac.inias.ac.in The final ring closure is achieved by treating these diol intermediates with a base, such as sodium hydride (NaH), in tetrahydrofuran (B95107) (THF). This intramolecular cyclization yields the desired 6-(hydroxymethyl)-1,3-oxazinan-2-one (B14895521) analogues in high yields (70-85%). ias.ac.inresearchgate.net This sequence provides a reliable route to highly functionalized oxazinanones from simple starting materials. ias.ac.inias.ac.in

Table 3: Synthesis via Aldehyde-Allyltrimethylsilane-Benzyl Carbamate System

| Step | Reactants/Reagents | Intermediate/Product | Yield | Ref |

|---|---|---|---|---|

| 1 | Aldehyde, Allyltrimethylsilane, Benzyl carbamate, I₂ (cat.) | Homoallylic carbamate | - | ias.ac.in |

| 2 | Homoallylic carbamate, Sharpless dihydroxylation reagents | 3,4-Dihydroxybutylcarbamate | - | ias.ac.inias.ac.in |

In a novel and eco-friendly approach, 1,3-oxazinan-2-ones can be synthesized from carbon dioxide (CO₂), an aminopropanol (B1366323), and an alkynol in a cascade reaction. chinesechemsoc.orgchinesechemsoc.org This process is efficiently catalyzed by a robust, three-dimensional copper-organic framework under relatively mild conditions (80 °C, 0.1 MPa CO₂). chinesechemsoc.org This method is a significant improvement over previous strategies that required harsh conditions or expensive noble metal catalysts. chinesechemsoc.orgchinesechemsoc.org

The key to this strategy is the role of the alkynol. It first reacts with CO₂ to generate a cyclic carbonate intermediate. This intermediate then facilitates the condensation between the aminopropanol and another molecule of CO₂ to form the final 1,3-oxazinan-2-one product. chinesechemsoc.org For example, using 3-(benzylamino)propan-1-ol (B28111) and 2-methylbut-3-yn-2-ol as model substrates in the presence of the catalyst and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF), the corresponding N-benzyl-1,3-oxazinan-2-one is produced efficiently. chinesechemsoc.org The catalyst demonstrates high stability and can be recycled multiple times without a significant loss in activity. chinesechemsoc.org

Table 4: Alkynol-Supported Cascade Synthesis of 1,3-Oxazinan-2-ones

| Substrates | Catalyst/Base | Conditions | Product | Key Feature | Ref |

|---|

Intramolecular Cyclization of Amino Acid-Derived Diazoketones

A metal-free approach for the synthesis of 1,3-oxazinane-2,5-diones involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. nih.govnih.gov This method utilizes silica-supported perchloric acid (HClO₄) as an inexpensive, stable, and easy-to-handle catalyst with methanol (B129727) as the solvent. nih.govnih.gov The reaction proceeds under mild conditions, offering good yields (up to 90%) and a simple setup. nih.govnih.gov

The process begins with the preparation of N-Cbz-protected diazoketones from the corresponding amino acids. nih.gov These diazoketones are then subjected to cyclization. nih.gov For instance, phenylalanine-derived N-Cbz-protected diazoketone was used as a model substrate to optimize the reaction conditions. frontiersin.org The proposed mechanism involves the protonation of the diazo compound by the Brønsted acid to form a diazonium intermediate. nih.govfrontiersin.org Subsequent intramolecular nucleophilic attack by the carbamate group leads to the release of nitrogen gas and the formation of an ammonium (B1175870) intermediate, which is then converted to the desired 1,3-oxazinane-2,5-dione. nih.govfrontiersin.org This methodology has been successfully applied to a range of amino acid-derived substrates, including those from leucine, alanine, and valine. researchgate.net

Table 1: Brønsted Acid-Catalyzed Cyclization of Diazoketones

| Entry | Diazoketone Substrate (Derived from) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylalanine | H₂SO₄ | Benzyl alcohol | 12 |

| 2 | Phenylalanine | Silica-supported HClO₄ | Methanol | 90 |

| 3 | Leucine | Silica-supported HClO₄ | Methanol | 85 |

| 4 | Alanine | Silica-supported HClO₄ | Methanol | 88 |

| 5 | Valine | Silica-supported HClO₄ | Methanol | 82 |

Data sourced from multiple studies to illustrate the scope of the reaction. nih.govfrontiersin.orgresearchgate.net

Gold-Catalyzed Oxycyclization of Allenic Carbamates

A highly efficient and regioselective method for synthesizing 1,3-oxazinan-2-ones is the gold-catalyzed oxycyclization of allenic carbamates. d-nb.inforesearchgate.net This reaction can be controlled to produce either kinetically favored 6-methylene-1,3-oxazinan-2-ones or thermodynamically favored 1,3-oxazin-2-one derivatives. researchgate.netcsic.es The reaction typically employs a gold catalyst, such as [AuClPPh₃]/AgOTf, in the presence of a Brønsted acid like p-toluenesulfonic acid (PTSA) in dichloromethane. d-nb.infobeilstein-journals.org

The reaction of an allenic carbamate at room temperature selectively yields the exocyclic double bond isomer, such as 3-benzyl-6-methylene-1,3-oxazinan-2-one. beilstein-journals.org The mechanism is believed to involve the coordination of the gold catalyst to the allenic double bond, followed by an intramolecular nucleophilic attack of the carbamate oxygen. d-nb.info This methodology is notable for its operational simplicity and the ability to avoid pre-functionalization of starting materials. d-nb.info It has been successfully applied to a variety of allenic carbamates, including a bis(allenic carbamate) which underwent a twofold cyclization to yield a bis(6-methylene-1,3-oxazinan-2-one). d-nb.info

Table 2: Gold-Catalyzed Oxycyclization of Allenic Carbamates

| Entry | Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | N-Boc-N-benzyl-penta-3,4-dien-1-amine | 3-benzyl-6-methylene-1,3-oxazinan-2-one | [AuClPPh₃]/AgOTf, PTSA, CH₂Cl₂, rt | High |

| 2 | N-Boc-N-(4-methoxybenzyl)-penta-3,4-dien-1-amine | 3-(4-methoxybenzyl)-6-methylene-1,3-oxazinan-2-one | [AuClPPh₃]/AgOTf, PTSA, CH₂Cl₂, rt | High |

| 3 | bis(allenic carbamate) | bis(6-methylene-1,3-oxazinan-2-one) | [AuClPPh₃]/AgOTf, PTSA, CH₂Cl₂, rt | Good |

Illustrative data based on reported procedures. d-nb.infobeilstein-journals.org

Modifications and Derivatization Strategies of Existing 1,3-Oxazinan-2-ones

The versatility of the 1,3-oxazinan-2-one scaffold allows for a wide range of modifications and derivatizations to generate a library of analogues with diverse properties.

N-substituted 1,3-oxazinan-2-ones can be synthesized through various methods, including a one-pot, three-component reaction. researchgate.net An alternative approach involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of a strong, non-nucleophilic base like triazabicyclodecene (TBD). researchgate.netfrontiersin.org This method is efficient for producing a range of N-substituted aliphatic and aromatic 1,3-oxazinan-2-ones in good to excellent yields (78-98%) without the need for extensive purification. frontiersin.orgnih.gov The reaction proceeds via a double intermolecular cyclization mechanism. researchgate.netnih.gov For instance, N-alkylation of a pre-formed 1,3-oxazinan-2-one can be achieved under basic conditions using alkyl halides. nih.govrsc.org

The introduction of various substituents at the C-5 position of the 1,3-oxazinan-2-one ring is crucial for creating structural diversity. One strategy to achieve this involves the synthesis of 2H-1,3-oxazine-2,4(3H)-diones with substituents at the 5-position, such as a benzyl and a phenyl group. ontosight.ai The synthesis of such compounds typically involves multi-step organic reactions that may include condensation and cyclization steps. ontosight.ai

The construction of spirocyclic and fused heterocyclic systems containing the 1,3-oxazinan-2-one moiety leads to conformationally rigid molecules with unique three-dimensional structures. nih.gov Spiro-fused heterocyclic scaffolds can be synthesized through cascade reactions. researchgate.net For example, spirocyclic hybrids of nortropane and 1,3-oxazinan-2-one have been prepared through a multi-step sequence involving hydrocyanation of spiroepoxides, reduction of the resulting hydroxy nitriles to amino alcohols, and subsequent spirocyclization. bohrium.com Other strategies for creating fused systems include metal-catalyzed ring expansion of smaller heterocycles. rsc.org

Enantioselective and Diastereoselective Synthesis

The development of enantioselective and diastereoselective methods for the synthesis of 1,3-oxazinan-2-ones is of high importance for accessing chiral molecules with specific biological activities.

Chiral 1,3-oxazinan-2-ones can be prepared from carbohydrate derivatives. acs.orgresearchgate.net In one approach, optically pure 3-hydroxy-γ-butyrolactone is reacted with a primary amine to form an amide, which is then reduced and carbonylated to yield the desired chiral 6-hydroxymethyl 1,3-oxazinan-2-one. acs.orgresearchgate.net

Diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones has been achieved through the halocyclocarbamation of benzyl N-(1-phenyl-3-butenyl)carbamates. cu.edu.trugent.be The level of diastereoselectivity in this reaction is dependent on the nature of the N-substituent. cu.edu.tr Furthermore, highly enantio- and diastereoselective one-pot, multistep cascade reactions have been developed to afford substituted benzo[d]pyrido[2,1-b] nih.govd-nb.infooxazine (B8389632) derivatives with excellent yields and stereocontrol. nih.gov

Chiral Auxiliaries in 1,3-Oxazinan-2-one Synthesis

The use of chiral auxiliaries is a foundational strategy for inducing asymmetry in chemical transformations. In the synthesis of 1,3-oxazinan-2-ones, chiral auxiliaries derived from readily available natural products have been effectively employed.

A notable example involves the use of a chiral auxiliary derived from the terpene alcohol [(1S)-endo]-(-)-borneol. This optically pure and commercially available starting material can be converted into a six-membered 1,3-oxazin-2-one auxiliary through an intramolecular nitrene insertion process. kau.edu.sa Acylation of this auxiliary, for instance with propionic anhydride (B1165640) using sodium hydride as a base, proceeds in excellent yield (99%) to form the corresponding N-propionyl derivative, which can then be used to direct stereoselective reactions. kau.edu.sa

Another approach utilizes chiral glycine (B1666218) enolate equivalents for the asymmetric synthesis of amino acids, where a 1,4-oxazin-2-one serves as the core chiral template. For example, the (5R, 6S)-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-1,4-oxazin-2-one system has been used for electrophilic alkylation to produce complex amino acid precursors with high diastereoselectivity. renyi.hu While this is a 1,4-oxazinone, the principle of using a heterocyclic scaffold as a chiral auxiliary is a key concept in asymmetric synthesis.

Furthermore, chiral 1,3-oxazinan-2-ones themselves are valuable intermediates for the synthesis of other important compounds, such as chiral amino alcohols. researchgate.net Their synthesis can be achieved from carbohydrate derivatives, highlighting the use of the chiral pool as a source for these important building blocks. researchgate.netacs.org

Organocatalytic and Transition-Metal-Catalyzed Asymmetric Methods

In recent years, organocatalysis and transition-metal catalysis have emerged as powerful tools for the asymmetric synthesis of heterocyclic compounds, including 1,3-oxazinan-2-ones. These methods often offer high levels of enantioselectivity and operational simplicity.

Organocatalytic Methods: Chiral secondary amines have been successfully used to catalyze one-pot tandem reactions for the synthesis of optically active oxazine derivatives, achieving high yields and excellent enantioselectivities (up to >99%). rsc.org Another organocatalytic approach involves the [4+2] annulation of carbon dioxide with allenamides, catalyzed by Lewis bases, to produce 1,3-oxazine-2,4-diones under mild conditions. rsc.org This method is notable for its high regio- and chemo-selectivity. The use of the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has also been reported for the high-yielding synthesis of 1,3-oxazinan-2-ones from 3-amino-1-propanols and ethylene carbonate. researchgate.net

Transition-Metal-Catalyzed Methods: A variety of transition metals have been employed to catalyze the formation of the 1,3-oxazinan-2-one ring system. Gold catalysts, such as [AuClPPh₃]/AgOTf, have been used for the regioselective oxycyclization of allenic carbamates. beilstein-journals.orgd-nb.info Depending on the reaction conditions, this method can selectively produce either kinetically favored 6-methylene-1,3-oxazinan-2-ones or the thermodynamically more stable 3,4-dihydro-2H-1,3-oxazin-2-ones. beilstein-journals.orgd-nb.info

Palladium catalysis has been applied in an asymmetric aza-Wacker-type reaction of alkenes with N-Ts carbamate as the nucleophile. sioc-journal.cn Using a pyridinyl-oxazoline (Pyrox) ligand, this method provides chiral 1,3-oxazinan-2-ones with good yields and high enantioselectivity. sioc-journal.cn Silver catalysts, specifically AgNCO, have been shown to be effective in the cyclization of 3-butynyl carbamates to yield 4-methylenetetrahydro-1,3-oxazin-2-ones. oup.com

The table below summarizes selected catalytic methods for the synthesis of 1,3-oxazinan-2-one derivatives.

| Catalyst System | Substrates | Product Type | Yield | Enantioselectivity (ee) | Reference |

| Chiral Secondary Amine | Benzaldehyde, 2-aminobenzamide | Substituted benzo[d]pyrido[2,1-b] rsc.orgchinesechemsoc.orgoxazine | Up to 99% | Up to >99% | rsc.org |

| [AuClPPh₃]/AgOTf/PTSA | Allenic carbamates | 6-Methylene-1,3-oxazinan-2-ones | 65-85% | N/A | beilstein-journals.org |

| Pd(OAc)₂ / (S)-Pyrox | Alkenyl N-Ts carbamates | Chiral 1,3-oxazinan-2-ones | Good | Excellent | sioc-journal.cn |

| AgNCO / Et₃N | 3-Butynyl tosylcarbamates | 4-Methylenetetrahydro-1,3-oxazin-2-ones | Good | N/A | oup.com |

Green Chemistry Principles in 5-Benzyl-1,3-oxazinan-2-one Synthesis

Solvent-Free and Environmentally Benign Reaction Conditions

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. Several methodologies for the synthesis of 1,3-oxazine derivatives have been developed that operate under solvent-free conditions.

One approach involves the three-component condensation of 2-naphthol, formaldehyde (B43269), and primary amines using a bio-based magnetic nanocatalyst (Fe₃O₄@nano-cellulose/TiCl) under solvent-free grinding conditions at room temperature. nih.gov This method offers high yields, short reaction times, and easy catalyst recovery and reuse. Similarly, a one-pot synthesis of 1,3-oxazine derivatives has been achieved using a nanocomposite of lacunary phosphomolybdate on TiO₂/g-C₃N₄ as a catalyst at 80 °C under solvent-free conditions. rsc.org Another novel, solvent-free method employs a snail shell as a natural, low-cost, and efficient catalyst for the one-pot synthesis of naphtho[1,2-e] rsc.orgchinesechemsoc.orgoxazin-3-one derivatives. jmaterenvironsci.com

In some cases, a reagent can also serve as the solvent. For example, in the synthesis of 1,3-oxazinan-2-ones from 3-amino-1-propanols, ethylene carbonate can act as both the C1 source and the reaction medium, eliminating the need for an additional solvent. researchgate.net The use of water as a green solvent has also been explored, with thiamine (B1217682) hydrochloride (Vitamin B1) serving as a biodegradable catalyst for the one-pot, three-component synthesis of 1,3-oxazine derivatives in an aqueous medium. academie-sciences.fr

Utilization of Sustainable C1 Feedstocks (e.g., CO₂)

Carbon dioxide (CO₂) is an abundant, inexpensive, and non-toxic C1 feedstock. chinesechemsoc.orgmdpi.com Its utilization as a building block in organic synthesis is a key area of green chemistry research. The synthesis of 1,3-oxazinan-2-ones from CO₂ is an attractive, atom-economical route.

One successful strategy involves the reaction of CO₂ with 2,3-allenamides in the presence of a simple base like potassium carbonate, which proceeds without a metal catalyst to form 1,3-oxazine-2,4-diones. acs.org Transition-metal catalysis has also been extensively explored. A highly efficient method for converting CO₂ into 1,3-oxazinan-2-ones uses a robust copper-organic framework (MOF) as a catalyst. chinesechemsoc.orgchinesechemsoc.org This heterogeneous catalyst can be recycled multiple times without a significant loss of activity. The reaction proceeds via a cascade strategy involving aminopropanol, CO₂, and an alkynol, where the in-situ generated cyclic carbonate from the alkynol and CO₂ facilitates the main condensation reaction. chinesechemsoc.org

Electrochemical methods offer another green alternative for CO₂ fixation. An electrochemically mediated carboxylative cyclization of homoallylic amines with CO₂ at ambient pressure has been developed for the synthesis of 1,3-oxazinan-2-ones. nih.gov

| Catalyst/Method | Starting Materials | C1 Source | Key Features | Reference |

| K₂CO₃ or Cs₂CO₃ | 2,3-Allenamides | CO₂ (balloon) | Metal-free, mild conditions | acs.org |

| Copper-Organic Framework | 3-(Benzylamino)propan-1-ol, alkynol | CO₂ (balloon) | Heterogeneous, recyclable catalyst, cascade reaction | chinesechemsoc.orgchinesechemsoc.org |

| Electrochemical | Homoallylic amines | CO₂ (ambient pressure) | Preserves unsaturation in product | nih.gov |

Efficiency and Atom Economy Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.net High atom economy is characteristic of addition and cycloaddition reactions.

The synthesis of 1,3-oxazinan-2-ones via the direct addition of CO₂ to amino alcohols is an ideal example of an atom-economical process. chinesechemsoc.org Multicomponent reactions (MCRs), such as the condensation of a naphthol, an aldehyde, and urea, are also highly efficient as they generate complexity in a single step with minimal byproducts. jmaterenvironsci.comtandfonline.com

Applications of 5 Benzyl 1,3 Oxazinan 2 One As a Synthetic Building Block and Intermediate

Precursor to 1,3-Amino Alcohols

One of the most significant applications of 1,3-oxazinan-2-ones is their role as precursors to 1,3-amino alcohols. researchgate.net These γ-amino alcohols are crucial structural motifs found in numerous natural products and pharmacologically active compounds. nih.gov The synthesis of chiral 1,3-amino alcohols is a persistent challenge in organic synthesis, and oxazinan-2-ones provide a reliable and stereoselective route to access them. bohrium.com

The transformation is typically achieved by the hydrolytic or reductive cleavage of the cyclic carbamate (B1207046) ring. This process effectively unmasks the 1,3-amino alcohol functionality that was protected and stereochemically defined by the rigid ring structure. For instance, the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones allows for their subsequent conversion into optically active 3-aryl-1,3-aminoalcohols. This strategy is particularly valuable as it provides access to enantiomerically pure compounds that are otherwise difficult to prepare. researchgate.netbohrium.com

Role in the Construction of Complex Heterocyclic Systems

The 1,3-oxazinan-2-one (B31196) core is a foundational element for building more elaborate heterocyclic systems. bohrium.com Its structure allows for functionalization at various positions, which can then be used as handles for subsequent cyclization and annulation reactions.

Research has demonstrated the conversion of appropriately substituted 1,3-oxazinan-2-ones into other important heterocyclic structures. For example, they are key intermediates in the synthesis of 6-arylpiperidine-2,4-diones. Furthermore, the synthesis of spirocyclic systems, which feature two rings sharing a single atom, has been accomplished using oxazinan-2-one chemistry. One such approach involves the creation of spirocyclic hybrids of nortropane and 1,3-oxazinan-2-one fragments. nih.gov Additionally, the oxazinan-2-one moiety has been fused with other ring systems to create novel polycyclic compounds, such as the oxazinonaphthalene-3-ones, which have been investigated for their biological properties. nih.gov The synthesis of 5-halo-1,3-oxazin-2-ones provides versatile precursors that can be elaborated into a variety of complex molecules through cross-coupling and other substitution reactions.

Table 1: Examples of Heterocyclic Systems Derived from 1,3-Oxazinan-2-one Intermediates

| Precursor | Resulting Heterocyclic System | Significance |

|---|---|---|

| 6-Functionalized 4-Aryl-1,3-oxazinan-2-one | 3-Aryl-1,3-aminoalcohols | Building blocks for bioactive molecules |

| 6-Functionalized 4-Aryl-1,3-oxazinan-2-one | 6-Arylpiperidine-2,4-diones | Important nitrogen-containing heterocycles |

| N-Cbz-protected nortropane-3-spiroepoxides | Spiro[nortropane-3,5'-oxazinan]-2'-one | Complex spirocyclic scaffolds for medicinal chemistry nih.gov |

| β-naphthol, benzaldehydes, urea | Naphtho[1,2-e] bohrium.comikm.org.myoxazin-3(2H)-one | Fused heterocyclic systems with potential anticancer activity nih.gov |

Utilization in Total Synthesis of Natural Products and Bioactive Molecules

The strategic importance of the 1,3-oxazinan-2-one ring is highlighted by its use in the total synthesis of complex natural products and other bioactive molecules. The ability to install stereocenters with high fidelity makes this building block particularly attractive for constructing chiral molecules.

A prominent example is the role of the six-membered cyclic carbamate in the synthesis of maytansinoids, such as maytansine. These compounds are potent cytotoxic agents that have been explored as anticancer drugs. The 1,3-oxazinan-2-one structure forms a key part of the complex macrocyclic framework of these molecules. frontiersin.org

Beyond natural product synthesis, the 1,3-oxazinan-2-one scaffold is a central feature in the design of new therapeutic agents. For instance, derivatives like 6-phenyl-1,3-oxazinan-2-ones have been shown to possess phosphodiesterase IV (PDE4) inhibitory effects, making them potential candidates for treating inflammatory diseases like asthma. frontiersin.org In another application, complex oxazinonaphthalene derivatives have been synthesized and evaluated as potential tubulin inhibitors for cancer therapy. nih.gov The inherent bioactivity of the oxazinan-2-one motif, coupled with its synthetic accessibility, makes it a privileged structure in medicinal chemistry. ikm.org.myorientjchem.org

Development of Novel Reagents and Catalysts Based on the Oxazinan-2-one Core

Beyond its role as a transient intermediate, the 1,3-oxazinan-2-one scaffold has been incorporated into the design of novel reagents and catalysts for asymmetric synthesis. kau.edu.sa Chiral, non-racemic oxazinan-2-ones have been successfully employed as chiral auxiliaries. researchgate.net

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, after which it is removed. In one application, N-propionyl derivatives of chiral 1,3-oxazin-2-ones, derived from natural products like (-)-borneol, have been used to direct asymmetric aldol (B89426) reactions. The rigid, stereodefined structure of the oxazinan-2-one auxiliary effectively shields one face of the enolate, forcing the incoming aldehyde to react from the less hindered side, thereby producing the desired stereoisomer with high diastereomeric excess.

Furthermore, the 1,3-oxazinan-2-one framework has been identified as a promising backbone for the development of new ligands and phase transfer catalysts, further expanding its utility in the field of organic synthesis. kau.edu.sa

Biological Activity and Molecular Interactions of 5 Benzyl 1,3 Oxazinan 2 One Derivatives Excluding Human Clinical Data

Antimicrobial Properties and Structure-Activity Relationships (in vitro and non-human in vivo studies)

Derivatives of 1,3-oxazinan-2-one (B31196) have been explored for their potential to combat microbial infections. The introduction of a benzyl (B1604629) group at the C5 position, along with other substitutions, influences the antimicrobial spectrum and potency.

Novel classes of chiral 1,3-oxazinan-2-one derivatives have demonstrated significant antibacterial properties. nih.gov These compounds, characterized as tertiary amines with a core 1,3-oxazinan-2-one structure and two aryl substituents, show potent activity against several Gram-positive bacteria. nih.gov Specifically, activity has been noted against Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. nih.gov These molecules represent new structural scaffolds that could be optimized for the development of novel antibacterial agents with structures distinct from existing antibiotic classes. nih.gov

Some related benzoxazine (B1645224) derivatives have also shown activity against E. coli and S. aureus. nih.gov

The antifungal potential of this class of compounds has also been investigated. Benzyl bromide derivatives, which are precursors in some synthetic routes, were effective against Candida albicans and Candida krusei. nih.gov Additionally, certain 1,3-benzoxazine derivatives have demonstrated activity against Aspergillus niger. nih.gov The presence of a 2-thiol group on a related 1,3,4-oxadiazole (B1194373) ring has been shown to enhance antifungal activity, suggesting that modifications to the core structure can significantly impact biological function. asianpubs.org

Derivatives containing the 1,3-oxazine framework have been evaluated for their efficacy against Mycobacterium tuberculosis. Studies on related quinazolinone derivatives, synthesized from 1,3-benzoxazin-4-one, have shown that substitutions at the second and third positions are critical for antitubercular activity. dovepress.com Specifically, compounds featuring amido, thioamido, and guanidino groups at the 3-position of the quinazolinone nucleus displayed minimum inhibitory concentrations (MICs) ranging from 6.25 to 100 µg/mL against M. tuberculosis. dovepress.com This suggests that the nitrogen-containing substituent plays a key role in the compound's antimycobacterial action. Furthermore, 1,3-benzoxazines have been reported to possess antimycobacterial activity. nih.gov The strategy of fusing a phenyl ring to a pyrimidone ring to create S-quinazolinone derivatives has also proven successful in improving antimycobacterial activity. nih.gov

Antiviral Activities

The 1,3-oxazine ring is a component of various compounds screened for antiviral properties. nih.gov For instance, flavone (B191248) derivatives incorporating a 1,3-oxazine fragment have been synthesized and tested for their ability to inhibit plant viruses. mdpi.com In other studies, compounds with a 2-(1,3-oxazinan-3-yl)ethan-1-amine structure have been identified as having potential antiviral applications. researchgate.net Research into pyrazole-based heterocycles has also yielded compounds with notable antiviral activity against the avian influenza virus (H5N1). nih.gov

Anticancer and Antitumor Properties

The 1,3-oxazinan-2-one moiety is found in several classes of compounds investigated for their anticancer potential. nih.govnih.gov The structural features of these derivatives, particularly the substitutions on the oxazine (B8389632) ring and the benzyl group, are crucial for their cytotoxic effects.

A study on oxazinonaphthalene-3-one analogs, which feature a 1,3-oxazinan-2-one central bridge, identified an N-benzyl derivative with trimethoxy groups (compound 5g) as a highly potent cytotoxic agent. nih.gov This compound demonstrated significant antiproliferative activity against four human cancer cell lines: MCF-7 (breast), A2780 (ovarian), and their multidrug-resistant counterparts, MCF-7/MX and A2780/RCIS. nih.gov The IC₅₀ values for this derivative ranged from 4.47 to 20.81 µM. nih.gov The enhanced cytotoxicity of the N-benzyl derivatives compared to their parent compounds was attributed to either increased lipophilicity, leading to better cell membrane penetration, or improved interaction with the biological target, tubulin. nih.gov

The mechanism of action for the most potent compound involved the inhibition of tubulin polymerization in a dose-dependent manner, leading to cell cycle arrest in the G2/M phase in the A2780 cancer cell line. nih.gov Molecular docking studies further suggested that this compound binds to the colchicine-binding site of tubulin. nih.gov

The antiproliferative activity of these derivatives is summarized in the table below.

| Compound | Cell Line | IC₅₀ (µM) |

| N-benzyl derivative (5g) | MCF-7 | 20.81 |

| A2780 | 4.47 | |

| MCF-7/MX | 18.52 | |

| A2780/RCIS | 10.33 | |

| Data sourced from a study on oxazinonaphthalene-3-one analogs. nih.gov |

Modulation of Cellular Processes (e.g., tubulin polymerization, cell cycle arrest)

Derivatives of 1,3-oxazinan-2-one have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. The disruption of microtubule dynamics leads to mitotic arrest and can trigger cell death in proliferating cancer cells.

One study focused on the design and synthesis of new compounds incorporating a 1,3-oxazinan-2-one central bridge, drawing structural inspiration from known tubulin inhibitors like Maytansine and Combretastatin A-4 (CA-4). nih.gov A particular derivative, compound 5g , which features a N-benzyl group alongside trimethoxy substitutions on a naphthyl ring system, demonstrated significant cytotoxic activity against four human cancer cell lines (MCF-7, A2780, and their drug-resistant counterparts MCF-7/MX and A2780/RCIS) with IC₅₀ values ranging from 4.47 to 20.81 µM. nih.gov

Further investigation revealed that compound 5g inhibits tubulin polymerization in a dose-dependent manner. nih.gov Flow cytometry analysis of the A2780 cancer cell line treated with this compound showed an arrest of the cell cycle in the G2/M phase. nih.gov Molecular docking studies suggest that compound 5g binds to the colchicine-binding site of tubulin, providing a plausible mechanism for its antiproliferative effects. nih.gov

| Cancer Cell Line | IC₅₀ (µM) of Compound 5g | Cellular Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.41 | Inhibition of tubulin polymerization, G2/M cell cycle arrest |

| MCF-7/MX (Drug-Resistant Breast Cancer) | 20.81 | |

| A2780 (Ovarian Cancer) | 4.47 | |

| A2780/RCIS (Drug-Resistant Ovarian Cancer) | 6.40 |

Enzyme Inhibition Studies and Molecular Mechanisms

Derivatives of the oxazinone scaffold have been shown to be effective inhibitors of certain serine proteases, particularly chymase.

A study on a series of 2-sec-amino-4H-3,1-benzoxazin-4-ones evaluated their potential as acyl-enzyme inhibitors of human recombinant chymase, as well as other proteases like human cathepsin G and bovine chymotrypsin. nih.gov The introduction of an aromatic moiety, such as a benzyl group, into the 2-substituent was found to be critical for strong inhibition. nih.gov

Specifically, 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one (compound 32) and its 6-methyl analog (compound 33 ) were identified as highly potent inhibitors of human chymase, with Kᵢ values of 11 nM and 17 nM, respectively. nih.gov These compounds act by forming stable acyl-enzymes, with half-lives of 53 and 25 minutes, respectively. Furthermore, compound 33 was shown to inhibit the human chymase-catalyzed formation of angiotensin II from angiotensin I. nih.gov

| Compound | Structure | Kᵢ (nM) for Chymase | Acyl-Enzyme Half-life (min) |

|---|---|---|---|

| Compound 32 | 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one | 11 | 53 |

| Compound 33 | 2-(N-benzyl-N-methylamino)-6-methyl-4H-3,1-benzoxazin-4-one | 17 | 25 |

While some benzoxazinone (B8607429) compounds have been described as inhibitors of human leukocyte elastase, specific studies detailing the elastase inhibition by derivatives of 5-Benzyl-1,3-oxazinan-2-one were not identified in the reviewed literature.

The enzymatic inhibition activities of this compound derivatives implicate them in the modulation of significant biological pathways.

The inhibition of chymase by N-benzyl substituted benzoxazinones directly interferes with the renin-angiotensin system (RAS). nih.gov Chymase is a key enzyme in the local RAS that generates the potent vasoconstrictor angiotensin II, independent of the angiotensin-converting enzyme (ACE). nih.gov By blocking this alternative pathway, these compounds can play a role in cardiovascular regulation.

Additionally, the demonstrated ability of N-benzyl oxazinonaphthalene derivatives to inhibit tubulin polymerization and induce G2/M cell cycle arrest points to their interference with the fundamental pathways of cell division and proliferation. nih.gov This mechanism is a cornerstone of many anticancer therapies.

Receptor Agonist/Antagonist Activity

While direct studies on the receptor binding profile of this compound are limited, research on structurally related compounds suggests potential interactions. For instance, novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide have been studied for their mechanism of action. Radioligand binding assays showed that these compounds can interact with neuronal voltage-gated sodium channels and L-type calcium channels, as well as NMDA receptors, at high concentrations. nih.gov Another study identified new benzylpiperazine derivatives as high-affinity antagonists for the σ₁ receptor, a protein involved in nociceptive signaling. nih.gov However, specific receptor agonist or antagonist activity for this compound derivatives has not been explicitly detailed in the reviewed scientific literature.

Immunomodulating Activity

The immunomodulatory potential of this class of compounds can be inferred from their other biological activities. For example, chymase, an enzyme inhibited by N-benzyl-benzoxazinone derivatives, is primarily found in the secretory granules of mast cells and is involved in inflammatory processes. nih.gov Inhibition of chymase is being explored as a therapeutic strategy for allergic inflammation. mdpi.com

Furthermore, pharmacological studies of various synthesized heterocyclic compounds, including diazepine (B8756704) and pyrimidine (B1678525) derivatives, have demonstrated significant anti-inflammatory activities. nih.gov Some of these compounds showed potent protection against carrageenan-induced edema and inhibited plasma PGE2, indicating an interaction with inflammatory pathways. nih.gov Substituted 1,3,4-thiadiazines, another class of heterocyclic compounds, are known to possess immunomodulatory effects, potentially through the modulation of cytokine secretion. mdpi.com

Other Reported Biological Activities (e.g., sedative, analgesic, antipyretic, anticonvulsant, antimalarial)

Derivatives of oxazine and related heterocyclic structures have been investigated for a range of other pharmacological effects.

Analgesic and Anticonvulsant Activity: Several studies have highlighted the analgesic and anticonvulsant properties of compounds structurally related to this compound. A series of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide demonstrated both analgesic activity in the formalin test and antiallodynic effects in an oxaliplatin-induced neuropathic pain model. nih.gov These compounds also showed significant anticonvulsant activity in the maximal electroshock (MES) and 6-Hz seizure models in mice. nih.gov

Other synthesized series of benzodiazepine, triazolopyrimidine, and bis-imide derivatives have also shown good analgesic and anticonvulsant activities in preclinical screening. nih.gov

| Activity | Compound Class Investigated | Key Findings | Reference |

|---|---|---|---|

| Analgesic / Antiallodynic | N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives | Active in formalin test and oxaliplatin-induced neuropathic pain model. | nih.gov |

| Anticonvulsant | N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives | Showed protection in MES and 6-Hz seizure models. | nih.gov |

| Analgesic & Anticonvulsant | Benzodiazepine, triazolopyrimidine, and bis-imide derivatives | Good activity compared to reference drugs like Carbamazepine. | nih.gov |

| Anti-inflammatory | Benzodiazepine, triazolopyrimidine, and bis-imide derivatives | Potent protection against carrageenan-induced edema. | nih.gov |

Sedative, Antipyretic, and Antimalarial Activity: While general reviews of oxazine derivatives mention potential sedative, antipyretic, and antimalarial activities, specific preclinical studies and detailed data for this compound derivatives in these areas were not prominent in the reviewed literature.

Computational Biology and Molecular Docking Studies of Biological Interactions

Computational biology and molecular docking studies have become instrumental in elucidating the potential biological targets and mechanisms of action of novel therapeutic agents. In the context of this compound derivatives, these in silico approaches have been employed to predict and analyze their interactions with specific biological macromolecules, thereby providing a rational basis for their observed biological activities.

One area of significant investigation has been the potential of 1,3-oxazinan-2-one derivatives as anticancer agents, with a particular focus on their interaction with tubulin. nih.gov Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

Molecular docking studies have been conducted to explore the binding of 1,3-oxazinan-2-one derivatives to the colchicine-binding site of tubulin. nih.gov These studies are designed to predict the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (the oxazinan-2-one derivative) and the amino acid residues within the binding pocket of the protein.

For instance, a study involving a series of newly synthesized 1,3-oxazinan-2-one derivatives identified a particular compound, designated as 5g , which possesses a trimethoxyphenyl group and an N-benzyl group, as a potent cytotoxic agent against several human cancer cell lines. nih.gov To understand the molecular basis of this activity, molecular docking simulations were performed. The results of these simulations indicated that compound 5g could fit into the colchicine-binding site of tubulin, suggesting a plausible mechanism for its observed anticancer effects. nih.gov The docking studies revealed potential interactions between the derivative and the active site of tubulin, which are crucial for its inhibitory activity on tubulin polymerization. nih.gov

The insights gained from such computational analyses are invaluable for structure-activity relationship (SAR) studies. By correlating the predicted binding modes and energies with the experimentally determined biological activities of a series of compounds, researchers can identify key structural features that are essential for potent and selective inhibition of the target protein. This, in turn, guides the design and synthesis of new derivatives with improved therapeutic potential.

| Compound Name/Identifier | Chemical Moiety | Biological Target | Computational Method | Key Findings | Reference |

| Compound 5g | 1,3-oxazinan-2-one with trimethoxyphenyl and N-benzyl groups | Tubulin (colchicine-binding site) | Molecular Docking | Predicted to bind to the colchicine-binding site of tubulin, providing a molecular basis for its cytotoxic and tubulin polymerization inhibitory activity. | nih.gov |

| 4a | 1,3-oxazinan-2-one derivative | Not specified in docking studies | Not specified | Showed no significant cytotoxic effect in cancer cells. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 5-Benzyl-1,3-oxazinan-2-one in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments work in concert to provide an unambiguous assignment of all protons and carbons.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The signals for the aromatic protons of the benzyl (B1604629) group are expected in the downfield region (δ 7.20-7.40 ppm). The protons on the heterocyclic ring appear at distinct chemical shifts. The methylene (B1212753) protons adjacent to the oxygen (H-6) are the most deshielded within the ring's aliphatic system, while the protons at C-4 are adjacent to the nitrogen atom.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon (C-2) of the cyclic carbamate (B1207046) is characteristically found at a low field (around 155 ppm). The carbons of the phenyl group appear in the aromatic region (δ 126-138 ppm), while the aliphatic carbons of the oxazinane ring are observed at higher fields.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| 2 (C=O) | ~155 | - | - |

| 4 (CH₂) | ~40 | ~3.40 - 3.60 | m |

| 5 (CH) | ~35 | ~2.60 - 2.80 | m |

| 6 (CH₂) | ~70 | ~4.20 - 4.40 | m |

| 7 (Benzylic CH₂) | ~38 | ~2.70 - 2.90 | d |

| 1' (Aromatic C) | ~138 | - | - |

| 2'/6' (Aromatic CH) | ~129 | ~7.20 - 7.40 | m |

| 3'/5' (Aromatic CH) | ~128.5 | ||

| 4' (Aromatic CH) | ~126.5 | ||

| NH | - | ~6.0 - 7.0 | br s |

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton at C-5 and the adjacent methylene protons at C-4 and C-6, as well as the benzylic protons (H-7). This confirms the connectivity within the aliphatic portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the C-4, C-5, C-6, and benzylic (C-7) signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. Important correlations would include:

The benzylic protons (H-7) to the aromatic carbons (C-1', C-2'/6') and to the heterocyclic ring carbons (C-4, C-5, C-6).

The protons at C-4 to the carbonyl carbon (C-2) and C-5.

The protons at C-6 to C-5 and the carbonyl carbon (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This would be useful to determine the conformation of the ring and the spatial orientation of the benzyl substituent relative to the oxazinane ring protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption bands would confirm the presence of the carbamate and aromatic functionalities. Studies on related benzoxazine (B1645224) structures show that bands in the 900-960 cm⁻¹ range can be associated with the oxazine (B8389632) ring itself. researchgate.net

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3300 | N-H Stretch | Amide (Carbamate) |

| 3000 - 3100 | C-H Stretch (sp²) | Aromatic Ring |

| 2850 - 3000 | C-H Stretch (sp³) | Aliphatic CH, CH₂ |

| 1680 - 1720 | C=O Stretch | Cyclic Carbamate |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Carbamate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insight into its structure through analysis of its fragmentation patterns under electron ionization (EI). The molecular ion peak [M]⁺ for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (191.22 g/mol ).

Key fragmentation pathways would likely involve:

Loss of the benzyl group: Cleavage of the bond between C-5 and the benzylic carbon (C-7) would generate a stable benzyl cation or tropylium (B1234903) ion at m/z 91, which is often a base peak for benzyl-containing compounds.

Ring Cleavage: Fragmentation of the 1,3-oxazinan-2-one (B31196) ring would lead to various smaller charged fragments.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion with high precision. For the molecular formula C₁₀H₁₁NO₂, the calculated exact mass is 191.07898 Da. An experimental HRMS measurement confirming this value would provide unequivocal evidence for the elemental composition of the molecule.

X-ray Crystallography for Solid-State Structural Determination

Should suitable crystals be obtained, single-crystal X-ray crystallography would provide the most definitive structural information in the solid state. This technique would precisely determine:

All bond lengths and bond angles.

The conformation of the six-membered 1,3-oxazinan-2-one ring, which is expected to adopt a chair or twist-boat conformation.

The orientation of the benzyl substituent at the C-5 position (axial or equatorial).

Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, in the crystal lattice.

Currently, there is no publicly available crystal structure for this compound. However, the crystal structure of a related compound, 5-methyl-3-phenyl-1,3-oxazinan-2-one, has been reported, confirming the six-membered ring structure.

Catalytic Roles and Transformations Involving 5 Benzyl 1,3 Oxazinan 2 One

Use as Ligands or Chiral Auxiliaries in Catalytic Reactions

The broader class of 1,3-oxazinan-2-ones, which are chiral, are recognized as valuable intermediates in the synthesis of pharmaceutical compounds and amino alcohols. nih.gov Their rigid cyclic structure is advantageous for inducing stereoselectivity in chemical reactions. In asymmetric synthesis, chiral auxiliaries are organic compounds that reversibly attach to a substrate, directing a subsequent reaction to occur with a high degree of stereoselectivity. While the general class of oxazolidinones has been explored as chiral auxiliaries in reactions like benzylation, specific, detailed research on the application of 5-Benzyl-1,3-oxazinan-2-one as a chiral auxiliary or ligand in catalytic reactions is not extensively documented in the current scientific literature. usm.edu The potential for such applications is inferred from the study of analogous structures. acs.org

Participation in Cooperative Catalysis

Cooperative catalysis involves two or more catalysts that work in concert to promote a chemical transformation more effectively than either catalyst could alone. This approach can lead to enhanced reactivity, selectivity, and efficiency. A review of the available scientific literature indicates a lack of specific studies detailing the participation of this compound in cooperative catalytic systems. While the functional groups present in the molecule could theoretically engage in non-covalent interactions or act as a coordinating ligand in a multi-catalyst system, dedicated research to demonstrate and characterize such a role has not been published.

Metal-Organic Framework (MOF) Catalysis for its Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable porosity, and active metal sites make them promising catalysts for a variety of organic transformations. sci-hub.stmdpi.com The synthesis of heterocyclic compounds can, in principle, be catalyzed by MOFs. For instance, Mn(II)-based MOFs have demonstrated catalytic performance in cyanosilylation reactions. rsc.org However, a specific examination of the literature reveals no published methods that employ Metal-Organic Frameworks for the catalytic synthesis of this compound. The synthesis of chiral 1,3-oxazinan-2-ones has been reported through other routes, such as from carbohydrate derivatives or via enantioselective one-pot methods using other types of catalysts. nih.govacs.org

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of 1,3-oxazinan-2-ones has been an area of active investigation, with a growing emphasis on environmentally friendly and efficient methods. Future research in this area for 5-Benzyl-1,3-oxazinan-2-one is likely to focus on several key aspects:

Stereoselective Synthesis: The development of synthetic routes that allow for the precise control of stereochemistry at the C5 position is crucial, as the biological activity of chiral molecules is often dependent on their specific stereoisomer. Chiral 1,3-oxazinan-2-ones are valuable intermediates in the synthesis of pharmaceutical compounds and amino alcohols. nih.gov A new synthetic method for preparing chiral 6-hydroxymethyl 1,3-oxazinan-2-ones from carbohydrate derivatives has been reported, which involves the reaction of optically pure 3-hydroxy-γ-butyrolactone with a primary amine, followed by reduction and carbonylation. nih.govacs.org This approach could potentially be adapted for the synthesis of enantiomerically pure this compound.

Green Chemistry Approaches: The use of sustainable and green synthetic methods is a major trend in modern chemistry. For the synthesis of 1,3-oxazinan-2-ones, this includes the use of non-toxic catalysts and solvents, as well as one-pot reactions to improve efficiency and reduce waste. sciresliterature.orgtandfonline.comtandfonline.comrsc.org For instance, a simple and efficient one-pot synthesis of N-substituted 1,3-oxazinan-2-ones has been developed using readily available reagents in methanol (B129727) at room temperature. researchgate.netresearchgate.net Another green approach involves the use of dialkyl carbonates as carbonylating agents. researchgate.net Research into applying these green methodologies to the synthesis of this compound is a promising future direction.

Catalyst Development: The exploration of novel and more efficient catalysts for the cyclization reactions that form the 1,3-oxazinan-2-one (B31196) ring is another important area. This could involve the use of organocatalysts, metal-based catalysts, or even biocatalysts to improve yield, selectivity, and reaction conditions.

The following table summarizes some of the synthetic approaches for 1,3-oxazine derivatives that could be adapted for this compound.

| Synthetic Approach | Key Features | Potential for this compound |

| From 1,3-amino alcohols and phosgene (B1210022) derivatives | Traditional method | Potential for stereospecific synthesis if chiral amino alcohol is used. |

| From 1,3-diols and isocyanates | Versatile method | Allows for variation in the N-substituent. |

| Cyclization of unsaturated carbamates | Intramolecular reaction | Can provide access to a variety of substituted oxazinanones. |

| One-pot synthesis from amines, 1,3-dibromopropane, and a bicarbonate source | Simple and efficient | A promising green alternative for the synthesis of N-substituted derivatives. researchgate.netresearchgate.net |

| Using dialkyl carbonates | Green chemistry approach | Avoids the use of toxic phosgene derivatives. researchgate.net |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The 1,3-oxazinan-2-one ring system is a versatile scaffold that can undergo a variety of chemical transformations. While the general reactivity of this heterocyclic system is known, the specific reactivity of this compound, particularly the influence of the benzyl (B1604629) group at the C5 position, remains largely unexplored. Future research could focus on:

Ring-Opening Reactions: The 1,3-oxazinan-2-one ring can be opened under various conditions to yield 1,3-amino alcohols. researchgate.net The study of ring-opening reactions of this compound could provide access to novel chiral 1,3-amino alcohols with a benzyl substituent, which are valuable building blocks in organic synthesis. The polymerization of some oxazine (B8389632) rings proceeds via ring-opening polymerization (ROP). mdpi.comrsc.org

Reactions at the C5 Position: The methylene (B1212753) group of the benzyl substituent at C5 could be a site for further functionalization. Reactions such as benzylic bromination followed by nucleophilic substitution could introduce a variety of functional groups, leading to a library of novel derivatives.

Reactions at the N3 Position: The nitrogen atom of the carbamate (B1207046) can be alkylated or acylated to introduce further diversity into the molecular structure.

Cycloaddition Reactions: While less common for the saturated 1,3-oxazinan-2-one ring, exploring the possibility of cycloaddition reactions under specific conditions could lead to the formation of novel polycyclic systems.

Rational Design of Derivatives with Tuned Biological Activities

The 1,3-oxazinan-2-one scaffold is present in a number of biologically active compounds, including antibacterial, anticonvulsant, and enzyme inhibitors. researchgate.net The benzyl group in this compound provides a key structural motif that can be systematically modified to explore structure-activity relationships (SAR) and design derivatives with enhanced biological activities. nih.govdndi.orgnih.gov Future research in this area should involve:

Systematic Modification of the Benzyl Group: The aromatic ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups to study their effect on biological activity. The position of the substituent on the aromatic ring will also be a critical factor to investigate.

Modification of the 1,3-Oxazinan-2-one Ring: The core heterocyclic ring can also be modified. For example, introducing substituents at other positions of the ring or modifying the carbamate functionality could lead to compounds with improved potency and selectivity.

Target-Based Drug Design: By identifying specific biological targets, such as enzymes or receptors, researchers can use computer-aided drug design techniques to develop derivatives of this compound that are optimized for binding to the target's active site. A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have been designed and synthesized as neuroprotective agents. nih.gov

The following table presents potential biological activities of oxazine derivatives based on existing literature.

| Biological Activity | Class of Oxazine Derivative |

| Antimicrobial | Various substituted 1,3-oxazines globalresearchonline.netijnc.ir |

| Antiviral | Flavone (B191248) derivatives containing a 1,3-oxazine fragment nih.gov |

| Anticancer | Oxazinyl isoflavonoid (B1168493) compounds |

| Anti-inflammatory | 4-Benzyl-1,3-thiazole derivatives (related heterocyclic system) ckthakurcollege.net |

| Neuroprotective | 1-Benzyl-5-oxopyrrolidine-2-carboximidamide derivatives (related heterocyclic system) nih.gov |

Advanced Computational Modeling for Predictive Research

Computational chemistry can play a significant role in accelerating the discovery and development of new derivatives of this compound. nih.gov By using advanced computational models, researchers can predict various properties of the molecules before they are synthesized in the lab, saving time and resources. Future computational studies could include:

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of this compound is essential for understanding its reactivity and biological activity.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a variety of molecular properties, such as electronic structure, reactivity indices, and spectroscopic data, which can provide insights into the molecule's behavior. mdpi.com

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how derivatives of this compound will interact with biological targets at the atomic level. mdpi.com This information is invaluable for the rational design of new drugs.

QSAR (Quantitative Structure-Activity Relationship) Studies: By developing QSAR models, it may be possible to predict the biological activity of new derivatives based on their chemical structure.

Potential for Applications in Materials Science

While the primary focus of research on 1,3-oxazinan-2-ones has been on their biological activity, there is also potential for their application in materials science, particularly in the development of novel polymers.

Poly(1,3-oxazinan-2-one)s: The ring-opening polymerization of 1,3-oxazinan-2-ones can lead to the formation of polyurethanes. These polymers could have interesting properties, such as biodegradability and biocompatibility, making them suitable for biomedical applications.

Poly(2-oxazine)s: A related class of polymers, poly(2-oxazine)s, have gained attention as promising materials for biomedical applications due to their enhanced flexibility compared to their poly(2-oxazoline) analogues. researchgate.netresearchgate.net They have been investigated for use in drug delivery, as nonfouling materials, and in hydrogel formulations. nih.govresearchgate.netethz.chsigmaaldrich.comtu-dresden.de

Benzoxazine-Based Polymers: Benzoxazines, which contain an oxazine ring fused to a benzene (B151609) ring, can be polymerized to form high-performance thermosetting resins with excellent thermal stability and flame retardancy. mdpi.com While this compound is not a benzoxazine (B1645224), the study of oxazine-containing polymers is a rapidly developing field with potential for creating new materials with unique properties.

Q & A

Q. What are the foundational synthetic routes for 5-Benzyl-1,3-oxazinan-2-one derivatives?

A three-step methodology is commonly employed:

Three-component reaction : Combine aldehydes, allyltrimethylsilane, and benzyl carbamate using iodine as a catalyst to synthesize homoallylic carbamates .

Sharpless dihydroxylation : Treat homoallylic carbamates with AD-mix reagents to yield 3,4-dihydroxybutylcarbamate derivatives. This step often produces inseparable diastereomeric mixtures .

Base-induced cyclization : Use sodium hydride (NaH) in tetrahydrofuran (THF) to promote intramolecular cyclization, forming 6-(hydroxymethyl)-1,3-oxazinan-2-one derivatives with yields up to 75% .

Q. How can researchers validate the purity of synthesized this compound compounds?

- Chromatography : Column chromatography is standard, though diastereomers may remain inseparable .

- Spectroscopy : Nuclear magnetic resonance (NMR) analysis identifies diastereomers via distinct coupling constants and splitting patterns. For example, trans-diastereomers dominate in products with 4-(4-methoxyphenyl) substituents .

- Crystallization : Selective crystallization can isolate trans isomers when stereochemical control is achievable .

Advanced Research Questions

Q. How do researchers address challenges in separating diastereomers of this compound?

Diastereomeric mixtures often resist separation via standard chromatography. Strategies include:

- Stereoselective synthesis : Optimize reaction conditions (e.g., solvent polarity, base strength) to favor trans-diastereomers, which crystallize preferentially .

- Dynamic NMR : Analyze temperature-dependent NMR spectra to distinguish diastereotopic protons and assign configurations .

- Computational modeling : Predict thermodynamic stability of isomers to guide isolation protocols .

Q. What mechanisms govern regioselectivity in gold-catalyzed oxycyclization for 1,3-oxazinan-2-one synthesis?

Gold(I) catalysts promote 6-endo-dig cyclization of allenic carbamates, forming kinetically controlled 1,3-oxazin-2-ones. Under thermal conditions, these isomerize to thermodynamically stable 6-exo-dig 1,3-oxazinan-2-ones. Computational studies confirm transition-state energy differences between pathways .

Q. How can computational chemistry elucidate reaction pathways for this compound formation?

- DFT calculations : Map energy profiles to identify rate-determining steps and intermediates. For example, gold-catalyzed reactions show lower activation barriers for 6-endo-dig vs. 6-exo-dig pathways .

- NMR chemical shift prediction : Compare experimental and computed shifts to verify stereochemical assignments .

Q. What methodologies optimize reaction yields for intramolecular cyclization steps?

- Base selection : NaH in THF outperforms weaker bases (e.g., K₂CO₃) by deprotonating carbamates efficiently .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance cyclization rates by stabilizing ionic intermediates .

- Temperature control : Low temperatures (0°C) minimize side reactions during cyclization .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogues?

- Substituent variation : Modify benzyl or oxazinanone rings to assess impacts on bioactivity. For example, electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability .

- Biological assays : Pair synthetic analogues with enzymatic or cellular screens to correlate structural features with activity .

Q. What safety protocols are critical when handling this compound intermediates?

- Ventilation : Use fume hoods to avoid inhaling carbamate vapors .

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Waste disposal : Neutralize reactive intermediates (e.g., NaH residues) before disposal .

Data Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.